4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one
Description
4-{[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative with a complex substitution pattern. Its structure features a 2H-chromen-2-one core substituted at the 4-position with a tertiary amine group bearing a dimethylamino moiety and a 2-methoxyphenyl group. The 6-methyl group further modulates its physicochemical properties. The dimethylamino and methoxyphenyl substituents are hypothesized to enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in cellular pathways .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-6-methylchromen-2-one |
InChI |
InChI=1S/C21H24N2O3/c1-14-9-10-20-16(11-14)17(12-21(24)26-20)22-13-18(23(2)3)15-7-5-6-8-19(15)25-4/h5-12,18,22H,13H2,1-4H3 |
InChI Key |
YGIYVPWMNNNWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2NCC(C3=CC=CC=C3OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one exhibit significant anticancer properties.
- Mechanism : These compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent cytotoxicity against this cancer type.
1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
- Mechanism : It is believed to exert neuroprotective effects by modulating oxidative stress and reducing inflammation in neuronal cells.
- Case Study : In a study involving Alzheimer's disease models, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often utilizing established protocols for chromenone derivatives.
| Step | Description |
|---|---|
| 1 | Synthesis of the chromenone backbone through cyclization reactions. |
| 2 | Introduction of the dimethylamino and methoxyphenyl groups via nucleophilic substitution reactions. |
| 3 | Final purification through crystallization or chromatography techniques. |
Mechanism of Action
The mechanism of action of 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the chromen-2-one backbone and the amine side chain. Key examples include:
Key Observations :
- The target compound’s dimethylamino and methoxyphenyl groups enhance its hydrophobicity compared to analogs with hydroxyethyl or hydroxyl substituents .
- Substitutions at the 6-position (methyl vs. methoxy/hydroxy) influence electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility: The target compound’s dimethylamino and methoxyphenyl groups likely reduce aqueous solubility compared to hydrophilic analogs like 4-{[bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one, which exhibits extensive hydrogen-bonding via hydroxyethyl groups .
- Crystallinity : Derivatives with bulky substituents (e.g., methoxyphenyl) may exhibit lower crystallinity due to steric hindrance, as seen in related chromene complexes .
- Stability : The electron-donating methoxy group may enhance stability against oxidative degradation compared to hydroxyl-substituted analogs .
Biological Activity
The compound 4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive review of its biological activity, covering mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound consists of a chromenone backbone substituted with a dimethylamino group and a methoxyphenyl group. Its molecular formula is , and it can be represented as follows:
Physical Properties
- Molecular Weight : 336.42 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis, similar to other chromenone derivatives .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains, including Candida spp. The observed MIC values are as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 μg/mL |
| Aspergillus niger | 32 μg/mL |
These findings suggest that the compound may interfere with fungal cell wall synthesis or function .
Anticancer Activity
Preliminary studies indicate that the compound exhibits cytotoxic effects in several cancer cell lines, including breast and lung cancer cells. The IC50 values are reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 μM |
| A549 (lung cancer) | 15 μM |
The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated significant bactericidal activity. The compound was tested in vitro and showed a reduction in bacterial load by more than 90% at concentrations above its MIC.
Case Study 2: Anticancer Potential
In a recent trial involving human breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
